1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride
Overview
Description
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a methyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride typically involves several steps. One common method starts with the bromination of 4-methylpyridine to produce 5-bromo-4-methylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with ethanamine to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride: This compound is structurally similar but has a different substitution pattern on the aromatic ring.
N-(Pyridin-2-yl)amides: These compounds share the pyridine core but differ in their functional groups and overall structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution but differ in their heterocyclic framework.
Uniqueness
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethanamine moiety. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-5-3-8(6(2)10)11-4-7(5)9;/h3-4,6H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZPUVFWDMCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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